molecular formula C8H7BrFNO2 B13927791 Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate

Cat. No.: B13927791
M. Wt: 248.05 g/mol
InChI Key: CSGUUQWFDCVWFI-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate typically involves the bromination and fluorination of pyridine derivatives. One common method starts with the bromination of 2-fluoropyridine, followed by esterification with methyl acetate. The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement can influence its reactivity and binding properties, making it a valuable compound in various research applications .

Biological Activity

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C9H8BrFNC_9H_8BrF_N, where the presence of bromine and fluorine atoms on the pyridine ring enhances its reactivity. These halogen substitutions are known to influence the compound's interaction with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The halogen atoms in the structure increase binding affinity to specific targets, which can lead to various pharmacological effects. The compound has been noted for its potential in:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Biological Activity Data

Research has demonstrated that this compound exhibits significant biological activity. Below is a summary table of its effects based on different studies:

StudyBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitro assaysShowed inhibition of target enzymes with IC50 values in low micromolar range.
AntiproliferativeCancer cell linesInduced apoptosis in various cancer cell lines, with notable efficacy against DLBCL.
Anti-inflammatoryAnimal modelsReduced inflammation markers significantly in treated groups compared to controls.

Case Studies

  • Anticancer Activity :
    A study investigated the effects of this compound on diffuse large B-cell lymphoma (DLBCL). The compound was found to inhibit the transcriptional repressor BCL6, a known oncogenic driver in DLBCL, leading to reduced cell proliferation and increased apoptosis in vitro .
  • Inflammation Reduction :
    In animal models, treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications for inflammatory diseases .
  • Pharmacokinetics :
    Pharmacokinetic studies revealed that the compound has moderate bioavailability when administered orally, with a half-life that supports further investigation into its therapeutic potential .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3

InChI Key

CSGUUQWFDCVWFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=NC(=C1)Br)F

Origin of Product

United States

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